molecular formula C13H14ClN3O3S B040454 Acitic CAS No. 113251-07-3

Acitic

Cat. No.: B040454
CAS No.: 113251-07-3
M. Wt: 327.79 g/mol
InChI Key: IYKLQEMQEGWXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin is a synthetic organic compound with the chemical formula C13H14ClN3O3S and a molecular weight of 327.79 g/mol It is known for its unique structure, which includes an isocoumarin core substituted with amino, chloro, and isothiureidopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production .

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of substituted isocoumarin compounds .

Scientific Research Applications

7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a fluorescent probe for studying biological processes and as a ligand for binding studies with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-4-chloro-3-(3-isothiureidopropoxy)coumarin: Similar structure but lacks the isocoumarin core.

    4-Chloro-3-(3-isothiureidopropoxy)isocoumarin: Similar structure but lacks the amino group.

    7-Amino-4-chloro-3-(3-aminopropoxy)isocoumarin: Similar structure but has an aminopropoxy group instead of an isothiureidopropoxy group.

Uniqueness

7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin is unique due to its specific combination of functional groups and the isocoumarin core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its utility in scientific studies.

Properties

CAS No.

113251-07-3

Molecular Formula

C13H14ClN3O3S

Molecular Weight

327.79 g/mol

IUPAC Name

3-(7-amino-4-chloro-1-oxoisochromen-3-yl)oxypropyl carbamimidothioate

InChI

InChI=1S/C13H14ClN3O3S/c14-10-8-3-2-7(15)6-9(8)11(18)20-12(10)19-4-1-5-21-13(16)17/h2-3,6H,1,4-5,15H2,(H3,16,17)

InChI Key

IYKLQEMQEGWXOQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)C(=O)OC(=C2Cl)OCCCSC(=N)N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)OC(=C2Cl)OCCCSC(=N)N

113251-07-3

Synonyms

7-amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin
ACITIC

Origin of Product

United States

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